![molecular formula C24H23BrN4O3 B3977597 N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977597.png)
N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline
Übersicht
Beschreibung
N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as BBNP, is a chemical compound that has shown great potential in scientific research. BBNP is a piperazine-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline is believed to exert its effects through the inhibition of various enzymes and proteins, including proteasomes, chymotrypsin-like activity, and beta-secretase. By inhibiting these enzymes and proteins, N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline is able to inhibit the growth of cancer cells, prevent the aggregation of amyloid-beta peptides, and inhibit the growth of bacterial strains.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the inhibition of amyloid-beta peptide aggregation, and the inhibition of bacterial growth. Additionally, N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have a high degree of selectivity, meaning that it targets specific enzymes and proteins without affecting others. However, one limitation of using N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline in lab experiments is its relatively low solubility, which can make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline, including further investigation into its potential use in cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, there is potential for the development of new N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline derivatives with improved solubility and selectivity, as well as the investigation of N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline's potential use in other areas of research, such as neurodegenerative diseases and inflammation.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O3/c25-20-8-4-7-19(15-20)24(30)28-13-11-27(12-14-28)21-9-10-23(29(31)32)22(16-21)26-17-18-5-2-1-3-6-18/h1-10,15-16,26H,11-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJPKUZBERDLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3977516.png)
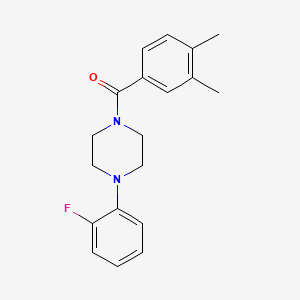
![N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977537.png)
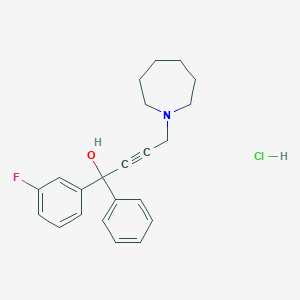
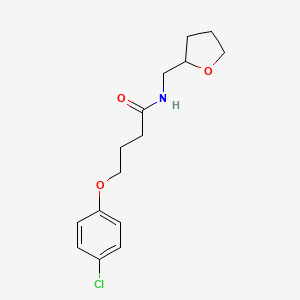

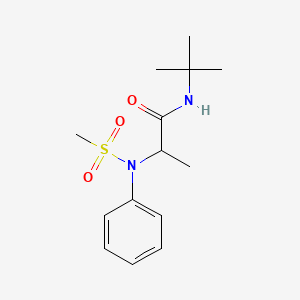
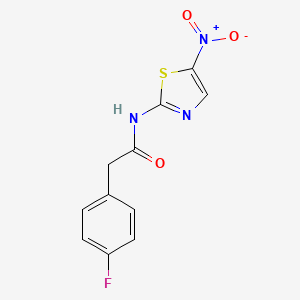

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3977576.png)
![4-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3977592.png)
![2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3977616.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3977622.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B3977626.png)